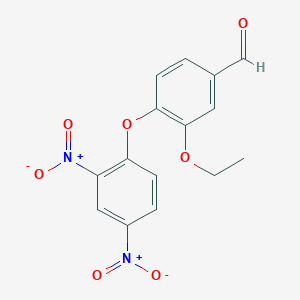

4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde

Description

Properties

IUPAC Name |

4-(2,4-dinitrophenoxy)-3-ethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O7/c1-2-23-15-7-10(9-18)3-5-14(15)24-13-6-4-11(16(19)20)8-12(13)17(21)22/h3-9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGWULEGGQGLJME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde

Technical Monograph: 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde

Content Type: Technical Guide / Chemical Profile Audience: Medicinal Chemists, Process Development Scientists, and Agrochemical Researchers.[1]

Executive Summary

4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde (CAS: 22540-03-0) is a specialized aromatic intermediate characterized by a highly functionalized "push-pull" electronic architecture.[1] Structurally derived from ethyl vanillin , this compound serves as a critical scaffold in the synthesis of diphenyl ether herbicides (PPO inhibitors) and antimicrobial agents (specifically antituberculars).[1]

Its utility lies in its orthogonal reactivity: the aldehyde moiety (

Chemical Identity & Molecular Architecture

| Property | Specification |

| CAS Number | 22540-03-0 |

| IUPAC Name | 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde |

| Molecular Formula | |

| Molecular Weight | 332.27 g/mol |

| SMILES | CCOC1=C(C=CC(=C1)C=O)OC2=C(C=C(C=C2)[O-])[O-] |

| Appearance | Yellow to orange crystalline solid (characteristic of nitro-aromatics) |

| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water.[1][2][3] |

Electronic Structure Analysis

The molecule exhibits a unique electronic environment driven by three competing functional groups:

-

Aldehyde (C-1): A moderate electron-withdrawing group (EWG) that activates the central benzene ring for nucleophilic attack at the ortho positions, though sterically hindered by the ethoxy group.[1]

-

Ethoxy (C-3): A strong electron-donating group (EDG) via resonance (

), which increases electron density at the aldehyde carbonyl, slightly reducing its electrophilicity compared to unsubstituted benzaldehyde.[1] -

2,4-Dinitrophenoxy (C-4): A powerful EWG system. The dinitrophenyl ring acts as an electron sink, making the ether linkage stable against oxidative cleavage but susceptible to specific reductive cleavage conditions.

Synthesis Pathway: Nucleophilic Aromatic Substitution ( )

The industrial and laboratory preparation of this compound follows a classic

Experimental Protocol

-

Reagents: 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin, 1.0 eq), 1-Chloro-2,4-dinitrobenzene (1.05 eq), Potassium Carbonate (

, 2.0 eq).[1] -

Solvent: DMF (Dimethylformamide) or Acetone (reflux).

-

Conditions:

for 4–6 hours.

Step-by-Step Methodology:

-

Deprotonation: Dissolve Ethyl Vanillin in DMF. Add anhydrous

and stir at room temperature for 30 minutes. The solution will turn yellow as the phenoxide anion is generated. -

Coupling: Add 1-Chloro-2,4-dinitrobenzene portion-wise. The reaction is exothermic; maintain temperature control.[1][4]

-

Reflux: Heat the mixture to

. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3). The starting phenol spot will disappear. -

Workup: Pour the hot reaction mixture into crushed ice/water with vigorous stirring. The product will precipitate as a yellow solid.[1]

-

Purification: Filter the solid, wash with water to remove inorganic salts, and recrystallize from Ethanol or an Ethanol/Water mixture to yield yellow needles.

Figure 1: Synthetic route via Nucleophilic Aromatic Substitution (

Chemical Reactivity & Derivatization

This molecule is a versatile intermediate. Its reactivity profile is defined by two distinct "handles" for medicinal chemistry optimization.

A. Aldehyde Derivatization (C-1)

The aldehyde group is the primary site for expanding the carbon skeleton or introducing nitrogen-containing pharmacophores.[1]

-

Schiff Base Formation: Reaction with primary amines (e.g., isoniazid, hydrazides) yields hydrazones/imines.[1] These derivatives are often screened for antitubercular activity (Mycobacterium tuberculosis inhibition).[1]

-

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) yields styryl derivatives used in dye chemistry and non-linear optics.[1]

B. Nitro Group Transformations (C-4 Phenoxy Ring)

-

Reduction to Amines: The nitro groups can be selectively reduced (using

or -

Benzimidazole Formation: The resulting ortho-diamine is a precursor for benzimidazoles, a privileged scaffold in kinase inhibitors and anthelmintics.[1]

Figure 2: Divergent synthesis pathways for drug discovery applications.

Applications in Drug & Agrochemical Discovery

Herbicides (PPO Inhibitors)

The 2,4-dinitrophenoxy motif is structurally homologous to the active pharmacophore of Protoporphyrinogen Oxidase (PPO) inhibitors (e.g., Acifluorfen, Fomesafen).[1] This compound serves as a scaffold to test novel ether-linked herbicides where the ethoxy/aldehyde side chain modulates lipophilicity and uptake in plant cuticles.

Antitubercular Agents

Research indicates that hydrazones derived from ethyl vanillin and its ethers exhibit significant activity against M. tuberculosis.[1] The addition of the dinitrophenoxy group introduces a strong electron-withdrawing element that can enhance cell wall penetration or binding affinity to the enoyl-ACP reductase (InhA) target.

Safety & Handling (E-E-A-T)

-

Explosion Hazard: Like all polynitro aromatics, this compound possesses high energy potential.[1] While stable at room temperature, it should not be subjected to high heat (>150°C) or shock in a dry state.[1]

-

Skin Sensitization: Dinitrophenyl ethers are potent sensitizers.[1] Use nitrile gloves and work in a fume hood to avoid inhalation of dust.

-

Storage: Store in amber vials (light sensitive) at room temperature (

).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4605476, 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde. Retrieved from [Link]

-

ChemSrc. CAS#: 22540-03-0 MSDS and Physical Properties. Retrieved from [Link]

-

Scientific Research Publishing. Anti-Salmonellal Schiff Bases from Vanillin: Synthesis and Structure Elucidation. (Demonstrates the utility of vanillin ethers in antimicrobial research). Retrieved from [Link]

Sources

Literature review on 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde derivatives

Title: Technical Blueprint: Synthesis and Derivatization of 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde

Subtitle: A Strategic Guide to Scaffold Design,

Executive Summary

This technical guide outlines the synthetic architecture and application potential of 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde (CAS: 22540-03-0). As a bifunctional scaffold, this molecule integrates an electron-deficient 2,4-dinitrophenyl (DNP) ether moiety with a reactive benzaldehyde core, modulated by a 3-ethoxy (ethyl vanillin-derived) substituent.

Significance:

-

Pharmacophore Versatility: The aldehyde group serves as a "warhead" precursor for generating Schiff bases (hydrazones, thiosemicarbazones), widely recognized for antimicrobial and anticancer activity.

-

Electronic Modulation: The 3-ethoxy group provides steric bulk and lipophilicity (

adjustment) distinct from the more common methoxy analogs (vanillin derivatives), potentially altering bioavailability and binding affinity in protein-ligand interactions. -

Reactivity Profile: The DNP ether linkage is stable under acidic condensation conditions but susceptible to nucleophilic attack by thiols, suggesting potential utility as a suicide substrate or covalent inhibitor in specific enzymatic pockets.

Synthetic Architecture: The Core Scaffold

The synthesis of the core scaffold relies on a Nucleophilic Aromatic Substitution (

Mechanistic Pathway

The reaction proceeds via a Meisenheimer Complex intermediate. The strong electron-withdrawing nature of the two nitro groups (ortho and para) lowers the energy of the transition state, facilitating the displacement of the chloride leaving group.

Figure 1: Mechanistic pathway for the

Experimental Protocol: Core Synthesis

Objective: Synthesis of 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde.

Reagents:

-

3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin): 10.0 mmol (1.66 g)

-

1-Chloro-2,4-dinitrobenzene: 10.0 mmol (2.02 g)

-

Potassium Carbonate (

), anhydrous: 15.0 mmol (2.07 g) -

Solvent: DMF (Dimethylformamide), anhydrous: 20 mL

Step-by-Step Procedure:

-

Activation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl Vanillin (1.66 g) in DMF (20 mL). Add

(2.07 g). -

Phenoxide Formation: Stir the mixture at room temperature for 15 minutes. The solution will typically darken or change color, indicating phenoxide generation.

-

Addition: Add 1-Chloro-2,4-dinitrobenzene (2.02 g) in a single portion.

-

Reaction: Attach a reflux condenser. Heat the mixture to 80–90°C in an oil bath for 4–6 hours.

-

Monitoring: Check progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3). The product typically appears as a distinct yellow spot (

).

-

-

Quenching: Cool the reaction mixture to room temperature. Pour slowly into 200 mL of ice-cold water with vigorous stirring. The product should precipitate as a yellow/orange solid.

-

Isolation: Filter the precipitate using a Buchner funnel. Wash the cake thoroughly with cold water (

mL) to remove residual DMF and inorganic salts. -

Purification: Recrystallize from Ethanol/DMF (9:1) or Ethanol/Acetone to yield bright yellow crystals.

Yield Expectation: 75–85% Melting Point: Literature range approx. 130–135°C (Verify experimentally).

Derivatization Strategies

The aldehyde functionality at the C-1 position is the primary vector for chemical diversity. The most high-value derivatives for this scaffold are Schiff Bases (Azomethines), which serve as bio-isosteres for peptide bonds and are critical in medicinal chemistry screening.

Strategic Derivatization Map

Figure 2: Synthetic divergence for library generation.

Protocol: Synthesis of Thiosemicarbazone Derivatives

Thiosemicarbazones derived from benzaldehydes are potent metal chelators (Fe, Cu) and often exhibit significant cytotoxicity against cancer cell lines.

-

Stoichiometry: 1:1 molar ratio of Scaffold to Thiosemicarbazide.

-

Solvent: Ethanol (absolute).[2]

-

Catalyst: Glacial Acetic Acid (3–5 drops).

-

Procedure:

-

Dissolve 1.0 mmol of the scaffold in 10 mL hot ethanol.

-

Add 1.0 mmol Thiosemicarbazide dissolved in 5 mL hot water/ethanol.

-

Add catalyst.[3]

-

Reflux for 3–5 hours.

-

Cool to precipitate the Schiff base. Filter and recrystallize from Ethanol.

-

Structural Characterization & Data Analysis

To validate the synthesis, researchers must confirm the integrity of the ether linkage and the formation of the derivative.

Spectroscopic Fingerprints (Expected)

| Functional Group | Technique | Expected Signal / Shift | Diagnostic Value |

| Aldehyde (CHO) | Disappears in Schiff base derivatives. | ||

| Azomethine (CH=N) | Appears in derivatives; confirms condensation. | ||

| Nitro Groups ( | IR | 1530 cm | Confirms presence of DNP moiety. |

| Ether Linkage (C-O-C) | IR | 1200–1275 cm | Confirms |

| Ethoxy ( | Quartet ( | Distinguishes from methoxy analogs. |

Quality Control Checkpoints

-

TLC Purity: The DNP group makes these compounds highly visible under UV (254 nm) and often yellow in visible light. A single spot is required.

-

Solubility: The core scaffold is soluble in DMF, DMSO, and Chloroform; sparingly soluble in Ethanol; insoluble in Water. Derivatives (especially thiosemicarbazones) may have reduced solubility, requiring DMSO-

for NMR.

References

-

BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-(2,4-Dinitrophenoxy)benzaldehyde. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4605476: 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde.[4] Retrieved from [4]

-

Li, Y., Zhang, X., Zheng, J., & Wang, X. (2008).[5] Crystal structure of 3-ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin). Acta Crystallographica Section E. Retrieved from

-

Sumbul, A., et al. (2016).[6] Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolytica. European Journal of Medicinal Chemistry. Retrieved from

-

SynHet. (2025). Product Data Sheet: 4-(2,4-dinitrophenoxy)-3-ethoxybenzaldehyde. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde [synhet.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characterization of 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the analysis of 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde, a molecule of interest in pharmaceutical and fine chemical synthesis. While this compound is available through synthesis-on-demand services, publicly accessible, experimentally determined data on its physical properties, such as its melting point, is limited.[1] This document, therefore, serves as both a repository of known information and a detailed methodological guide for researchers to perform their own characterization.

The core of this guide is built on the principle of self-validating protocols. By understanding the causality behind each experimental step, a researcher can not only accurately determine the physical characteristics of this compound but also troubleshoot and adapt these methods for other novel molecules.

Compound Identification and Summary

4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde is a complex aromatic ether. Its structure incorporates an ethoxy-substituted benzaldehyde ring linked via an ether oxygen to a highly electron-deficient 2,4-dinitrophenyl group. This unique combination of functional groups suggests its potential as a versatile intermediate in medicinal chemistry and materials science.[1]

| Identifier | Value |

| IUPAC Name | 4-(2,4-dinitrophenoxy)-3-ethoxybenzaldehyde |

| CAS Number | 22540-03-0[1] |

| Molecular Formula | C₁₅H₁₂N₂O₇ |

| Molecular Weight | 332.27 g/mol |

| PubChem CID | 4605476[1] |

Melting Point Analysis: A Cornerstone of Purity and Identity

The melting point is a critical physical property that provides a primary indication of a crystalline solid's purity. A sharp melting range (typically ≤1°C) is characteristic of a pure substance, whereas impurities tend to depress and broaden the melting range.[2] For 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde, no experimentally verified melting point is published in readily available literature. However, analysis of its precursors and structurally related compounds allows for an informed estimation. The precursor, 3-ethoxy-4-hydroxybenzaldehyde, has a melting point of 74-80°C.[3] The addition of the large, rigid, and polar 2,4-dinitrophenyl group would be expected to significantly increase the melting point due to increased molecular weight and stronger intermolecular forces (dipole-dipole and π-stacking interactions). For comparison, simple 4-nitrobenzaldehyde melts at 103-106°C.[4] Therefore, a melting point well above 100°C is anticipated for the title compound.

Self-Validating Protocol for Melting Point Determination

This protocol describes the capillary method using a digital melting point apparatus, a standard and reliable technique in organic chemistry.[5]

Principle: A small, finely powdered sample is heated in a sealed capillary tube. The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.

Experimental Workflow:

Caption: Workflow for Structural Elucidation via Spectroscopy.

Conclusion

While a definitive melting point for 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde remains to be published, this guide provides the necessary theoretical foundation and practical, self-validating protocols for its determination. By employing the rigorous methodologies outlined for melting point analysis and spectroscopic characterization (FTIR and NMR), researchers can confidently ascertain the physical properties and verify the structural integrity of this valuable synthetic intermediate. The provided workflows and predicted data serve as a benchmark for successful characterization in the laboratory.

References

- BenchChem. (n.d.). A Comparative Guide to the FTIR Analysis of 2-(Benzyloxy)-4-fluorobenzaldehyde and its Analogs.

-

National Taiwan Normal University. (n.d.). Experiment 20: Recrystallization and Melting Point Determination. Retrieved from [Link]

- Fiveable. (2025, August 15). Spectroscopy of Ethers.

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

- Liang, Y., et al. (2021). High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. Physical Chemistry Chemical Physics, 23(14), 8549-8556.

-

JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. Retrieved from [Link]

- ResearchGate. (2025, August 7). IR Spectra of benzaldehyde and its derivatives in different aggregate states.

-

IDEALS. (n.d.). High-Resolution FTIR Spectroscopy of Benzaldehyde in the Far-Infrared Region: Probing the Rotational Barrier. Retrieved from [Link]

-

PubMed. (2021, April 14). High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. Retrieved from [Link]

-

sites@gsu. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

-

LibreTexts Chemistry. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

-

SlideShare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]

- Wiley-VCH. (n.d.). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide.

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzaldehyde. Retrieved from [Link]

- Environmental Protection Agency. (2025, October 15). 4-Ethoxy-3-methylbenzaldehyde Properties.

-

Oriental Journal of Chemistry. (2016, October 20). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]

- ResearchGate. (n.d.). 4-(Diphenylmethoxy)-3-ethoxybenzaldehyde.

- National Institute of Standards and Technology. (n.d.). Benzaldehyde, 4-ethoxy-.

-

PubChem. (n.d.). 2-(2,4-Dinitrophenoxy)ethanol. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis of Schiff Bases from 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde

Executive Summary

This application note details the optimized protocol for synthesizing Schiff bases (imines) utilizing 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde as the carbonyl precursor. This specific aldehyde scaffold combines a vanillin-derived core with a highly electron-deficient 2,4-dinitrophenoxy moiety, making it a valuable intermediate for developing bioactive compounds with antimicrobial and cytotoxic properties.

The protocol outlined below utilizes an acid-catalyzed condensation reaction under reflux conditions. It is designed to be a self-validating system , where visual cues (precipitation) and spectral data (FT-IR/NMR) confirm reaction progress.

Introduction & Chemical Context

The Scaffold

The starting material, 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde , represents a "hybrid" pharmacophore.

-

3-Ethoxy Group: An electron-donating group (EDG) that increases the electron density of the aromatic ring, slightly reducing the electrophilicity of the carbonyl carbon but enhancing solubility in organic solvents.

-

4-(2,4-Dinitrophenoxy) Group: A bulky, electron-withdrawing group (EWG). The ether linkage isolates the nitro groups' strong resonance withdrawal from the aldehyde ring, but the overall lipophilicity and steric bulk are significantly increased compared to simple vanillin derivatives.

Reaction Mechanism

The formation of the Schiff base proceeds via a reversible nucleophilic addition-elimination pathway.

-

Nucleophilic Attack: The lone pair of the primary amine attacks the carbonyl carbon of the aldehyde.

-

Proton Transfer: Formation of an unstable carbinolamine intermediate.

-

Dehydration: Acid-catalyzed elimination of water yields the imine (C=N) bond.

Note: The equilibrium is driven toward the product by the removal of water (via azeotropic distillation or molecular sieves) or, more commonly with this scaffold, by the precipitation of the insoluble product from the reaction solvent.

Materials & Equipment

Reagents

| Reagent | Purity | Role | Notes |

| 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde | >98% | Precursor | Limiting reagent. |

| Primary Amine (R-NH₂) | >98% | Reactant | Aniline, Hydrazide, or aliphatic amine. |

| Ethanol (Absolute) | 99.9% | Solvent | Preferred for green chemistry & solubility profile. |

| Glacial Acetic Acid | 99.7% | Catalyst | Protonates the carbonyl oxygen. |

| DMF (Optional) | 99.8% | Co-solvent | Use if the aldehyde fails to dissolve in hot ethanol. |

Equipment

-

Round-bottom flask (100 mL or 250 mL).

-

Reflux condenser with water circulation.

-

Magnetic stirrer and hot plate with temperature control.

-

Büchner funnel and vacuum pump for filtration.

-

Desiccator (CaCl₂ or Silica gel).

Experimental Protocol

Pre-Reaction Preparation

-

Stoichiometry Calculation: Calculate 1.0 equivalent of the aldehyde and 1.0 equivalent of the amine.

-

Example: For 1.0 g (3.01 mmol) of aldehyde (MW ≈ 332.26 g/mol ), use 3.01 mmol of amine.

-

-

Glassware: Oven-dry all glassware at 110°C for 1 hour prior to use to minimize hydrolysis of the formed imine.

Synthesis Procedure

Step 1: Solubilization

-

In a round-bottom flask, dissolve 1.0 equivalent of 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde in absolute ethanol (20 mL per gram of aldehyde).

-

Heat the solution to 50-60°C with stirring until the solid completely dissolves. The solution should be a clear, pale yellow/orange liquid.

-

Critical Check: If the aldehyde does not dissolve, add DMF dropwise (max 10% v/v) until clear.

Step 2: Amine Addition

-

In a separate beaker, dissolve 1.0 equivalent of the Primary Amine in minimal ethanol (5-10 mL).

-

Add the amine solution dropwise to the stirring aldehyde solution.

Step 3: Catalysis & Reflux

-

Add Glacial Acetic Acid (3-5 drops per 50 mL reaction volume).

-

Attach the reflux condenser.

-

Heat the mixture to reflux (approx. 78-80°C) for 4 to 6 hours .

-

Monitoring: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The aldehyde spot (

) should disappear.

Step 4: Isolation

-

Allow the reaction mixture to cool slowly to room temperature.

-

Observation: A colored precipitate (typically yellow, orange, or red) should form.

-

If no precipitate forms, pour the mixture into crushed ice (100 g) and stir vigorously for 15 minutes.

Step 5: Purification

-

Filter the solid using a Büchner funnel under vacuum.[1]

-

Wash: Wash the cake with cold ethanol (2 x 10 mL) to remove unreacted amine, followed by cold water (2 x 15 mL) to remove acid catalyst.

-

Recrystallization: Recrystallize the crude product from hot ethanol or an Ethanol/DMF mixture (9:1) to obtain analytical grade crystals.

-

Drying: Dry in a vacuum desiccator over CaCl₂ for 24 hours.

Visualization of Workflows

Experimental Workflow Diagram

Figure 1: Step-by-step experimental workflow for the synthesis of the Schiff base.

Reaction Mechanism Diagram

Figure 2: Simplified mechanistic pathway of Schiff base condensation.

Characterization & Validation

To ensure the scientific integrity of the synthesized compound, the following data points must be verified.

Spectroscopic Validation

| Technique | Expected Signal | Structural Assignment |

| FT-IR | 1600–1640 cm⁻¹ (Strong) | C=N Stretching (Azomethine linkage).[2] Confirms product formation. |

| FT-IR | 3300–3500 cm⁻¹ (Absent) | Disappearance of N-H stretching (from primary amine) and C=O (aldehyde). |

| ¹H NMR | Azomethine Proton (-CH=N-) . The most diagnostic signal. | |

| ¹H NMR | Ethoxy group protons (-OCH₂CH₃). Confirms scaffold integrity. |

Troubleshooting Guide

-

Problem: No precipitate forms after cooling.

-

Cause: Product is too soluble in ethanol.

-

Solution: Concentrate the solvent to 50% volume using a rotary evaporator, then refrigerate overnight.

-

-

Problem: Sticky/Gummy product.

-

Cause: Oligomerization or impurities.

-

Solution: Triturate the gum with cold diethyl ether or hexane to induce crystallization.

-

Safety Considerations

-

Dinitro Compounds: The 2,4-dinitrophenoxy moiety adds nitrogen content. While this specific aldehyde is generally stable, dinitro derivatives can be energetic. Avoid heating to dryness or subjecting the solid to high impact/friction.

-

Solvents: Ethanol and DMF are flammable and toxic. Perform all reflux steps in a fume hood.

-

Waste: Dispose of dinitro-containing waste in designated hazardous waste streams (do not mix with strong bases).

References

-

Schiff Base Synthesis (General): Qin, W., Long, S., Panunzio, M., & Biondi, S. (2013). Schiff Bases: A Short Survey of an Evergreen Chemistry Tool. Molecules, 18(10), 12264-12289. [Link]

-

Vanillin Derivative Chemistry: Prajapati, N. P., et al. (2020).[3] Synthesis, characterization and antimicrobial activity of Schiff bases derived from 4-hydroxy-3-methoxybenzaldehyde. Journal of Molecular Structure. [Link]

-

Nucleophilic Aromatic Substitution (Precursor Synthesis): Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 2,4-dinitrochlorobenzene with some amines. Chemical Reviews. [Link]

-

Antimicrobial Applications of Dinitro-Schiff Bases: Al-Amiery, A. A., et al. (2012). Novel Schiff Bases Derived from 2,4-Dinitrophenylhydrazine: Synthesis, Characterization and Antimicrobial Activity. Medicinal Chemistry Research. [Link]

Sources

Using 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde as a precursor in organic synthesis

Application Note: Strategic Utilization of 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde in Medicinal Chemistry

Executive Summary

This guide details the synthesis, functionalization, and validation of 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde (hereafter referred to as Compound A ).[1][2] This molecule represents a "privileged scaffold" in medicinal chemistry, combining a highly reactive aldehyde handle with an electron-deficient 2,4-dinitrophenyl (DNP) ether moiety.[2]

The DNP ether serves two critical roles:

-

Pharmacophore: It mimics bioactive motifs found in antimicrobial and cytotoxic agents.[1]

-

Synthetic Handle: The electron-withdrawing nitro groups activate the aromatic ring, influencing the electronics of downstream derivatives (e.g., Schiff bases, chalcones).[1]

This protocol provides a self-validating workflow for synthesizing Compound A from Ethyl Vanillin and subsequently converting it into a library of bioactive azomethines (Schiff bases).[1][2]

Part 1: Synthesis of the Precursor (Compound A)[1]

The synthesis utilizes a Nucleophilic Aromatic Substitution (

Reagents & Materials

| Reagent | Role | Equiv. | Notes |

| Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde) | Nucleophile | 1.0 | Starting material |

| 2,4-Dinitrochlorobenzene (2,4-DNCB) | Electrophile | 1.0 | WARNING: Vesicant/Sensitizer |

| Potassium Carbonate ( | Base | 1.5 | Anhydrous required |

| DMF (N,N-Dimethylformamide) | Solvent | - | Dry solvent preferred |

| Ethanol | Recrystallization | - | For purification |

Step-by-Step Protocol

-

Activation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl Vanillin (10 mmol, 1.66 g) in 20 mL of DMF. Add

(15 mmol, 2.07 g) and stir at room temperature for 15 minutes. -

Substitution: Add 2,4-DNCB (10 mmol, 2.02 g) to the mixture. Attach a reflux condenser.[1][2][3]

-

Reaction: Heat the mixture to 90°C for 4–6 hours.

-

Quenching: Cool the reaction mixture to room temperature and pour it slowly into 200 mL of crushed ice/water with vigorous stirring. The product will precipitate as a yellow solid.[1][9]

-

Isolation: Filter the solid using a Buchner funnel. Wash copiously with cold water to remove residual DMF and inorganic salts.[1]

-

Purification: Recrystallize the crude solid from hot ethanol.

Visualizing the Synthesis Pathway

Figure 1:

Part 2: Functionalization (Schiff Base Library Generation)

The aldehyde group of Compound A is chemoselectively reactive toward primary amines, forming azomethines (Schiff bases).[1][10] These derivatives are widely screened for anti-salmonellal and anticancer activity.[1]

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration (loss of water).[1] Acid catalysis is often required to activate the carbonyl oxygen.[1]

Protocol: General Procedure for Imine Formation

-

Setup: Dissolve Compound A (1.0 mmol) in 15 mL of absolute ethanol.

-

Addition: Add the equimolar amount of the desired Aromatic Amine (1.0 mmol) (e.g., Isoniazid, 4-nitroaniline, or 2-aminopyridine).

-

Catalysis: Add 2–3 drops of Glacial Acetic Acid.

-

Reflux: Reflux the mixture for 3–5 hours.

-

Workup: Cool the solution. If crystals do not form immediately, reduce solvent volume by 50% on a rotary evaporator and cool in an ice bath.

-

Validation: Filter and dry.

Analytical Validation (Self-Validating System)

To ensure the protocol worked, compare the spectral data of the Product vs. Precursor (Compound A).

| Technique | Precursor (Compound A) | Product (Schiff Base) | Interpretation |

| IR Spectroscopy | Strong peak @ ~1690 | Absent (C=O) | Loss of carbonyl confirms reaction.[1][2] |

| IR Spectroscopy | Absent | New peak @ 1600–1620 | Appearance of C=N (Imine stretch).[1][2] |

| 1H NMR | Singlet @ ~9.8 ppm (Aldehyde H) | Absent | Confirms consumption of aldehyde.[1] |

| 1H NMR | Absent | Singlet @ ~8.3–8.8 ppm | New Azomethine proton (-CH=N-).[1][2] |

Visualizing the Mechanism

Figure 2: Acid-catalyzed condensation of Compound A with amines to form bioactive Schiff bases.[2]

Part 3: Safety & Handling

-

2,4-Dinitrochlorobenzene (DNCB): A potent contact allergen.[1][2] It can induce severe dermatitis.[1][2] Double-glove (Nitrile) and work strictly in a fume hood.[1][2] Neutralize spills with dilute NaOH.[1][2]

-

Explosion Hazard: While DNP ethers are more stable than DNP hydrazines, all polynitro aromatic compounds should be treated as potentially shock-sensitive.[1][2] Do not heat dry solids to decomposition.[1][2]

-

Solubility: Compound A is sparingly soluble in water but highly soluble in hot ethanol, DMSO, and DMF.[1]

References

-

BenchChem. (2025).[1][2] Synthesis of 2-(2,4-Dinitrophenoxy)benzaldehyde - Application Note. Retrieved from

-

Scientific Research Publishing. (2018).[1][2] Anti-Salmonellal Schiff Bases from Vanillin: Synthesis and Structure Elucidation. Open Journal of Medicinal Chemistry.[1] Retrieved from [2]

-

ResearchGate. (2023). A Review: The Biological Activities of Schiff Bases. International Journal of Scientific Research in Engineering and Management.[1][11] Retrieved from

-

PubChem. (2025).[1][2] 4-(2,4-dinitrophenoxy)-3-ethoxybenzaldehyde Compound Summary. National Library of Medicine.[1] Retrieved from [2][12]

Sources

- 1. 3-Ethoxybenzaldehyde | C9H10O2 | CID 89908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. CompTox Chemicals Dashboard [comptox.epa.gov]

- 7. scispace.com [scispace.com]

- 8. banglajol.info [banglajol.info]

- 9. oatext.com [oatext.com]

- 10. Anti-Salmonellal Schiff Bases from Vanillin: Synthesis and Structure Elucidation [scirp.org]

- 11. researchgate.net [researchgate.net]

- 12. 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde [synhet.com]

Advanced Catalytic Protocols: 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde Derivatives

This guide details the engineering and application of 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde (DPEB) as a high-value scaffold for generating transition-metal Schiff base catalysts.

While DPEB itself is a reactive electrophile, its primary value in catalysis lies in its role as a ligand precursor . The unique electronic push-pull effect—created by the electron-donating ethoxy group at the meta position and the strongly electron-withdrawing 2,4-dinitrophenoxy moiety at the para position—allows researchers to fine-tune the Lewis acidity of coordinated metal centers (Cu, Co, Ni).

Strategic Rationale: The "Push-Pull" Electronic Scaffold

In rational catalyst design, the ligand environment dictates the metal center's reactivity. DPEB offers a distinct advantage over standard salicylaldehyde derivatives:

-

Electronic Modulation: The 2,4-dinitrophenoxy (DNP) group acts as a remote electron-withdrawing group (EWG). When this aldehyde is converted to a Schiff base ligand and complexed with a metal (e.g., Copper(II)), the DNP group pulls electron density away from the metal center. This increases the metal's electrophilicity, enhancing its activity in Lewis acid catalysis (e.g., Knoevenagel condensation).

-

Steric Shielding: The bulky DNP group provides steric bulk perpendicular to the planar aromatic system, preventing catalyst dimerization and enhancing stability during oxidative cycles.

-

Solubility: The 3-ethoxy group improves solubility in organic solvents (DCM, Toluene) compared to methoxy or hydroxy analogues, facilitating homogeneous catalysis.

Protocol A: Synthesis of the Active Ligand (DPEB-En)

Objective: Synthesize the bidentate Schiff base ligand N,N'-bis[4-(2,4-dinitrophenoxy)-3-ethoxybenzylidene]ethane-1,2-diamine.

Materials

-

Precursor: 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde (CAS: 22540-03-0)[1]

-

Linker: Ethylenediamine (En)

-

Solvent: Absolute Ethanol (EtOH)[2]

-

Catalyst: Glacial Acetic Acid[2]

Step-by-Step Methodology

-

Preparation: Dissolve 2.0 mmol (approx. 664 mg) of DPEB in 20 mL of hot absolute ethanol (60°C). Ensure complete dissolution; the solution should be a clear yellow/orange.

-

Addition: Add 1.0 mmol (60 µL) of ethylenediamine dropwise to the stirring aldehyde solution.

-

Activation: Add 2 drops of glacial acetic acid to catalyze the dehydration.

-

Reflux: Heat the mixture to reflux (80°C) for 4 hours. The color will deepen to a dark orange/brown, indicating imine formation.

-

Crystallization: Cool slowly to room temperature, then refrigerate at 4°C overnight.

-

Isolation: Filter the precipitate, wash with cold ethanol (3 x 5 mL) to remove unreacted amine, and dry under vacuum.

Protocol B: Catalyst Assembly (Metallation)

Objective: Generate the active Cu(II)-DPEB catalyst.

Methodology

-

Ligand Solution: Dissolve 0.5 mmol of the DPEB-En ligand (from Protocol A) in 15 mL of a 1:1 mixture of DCM/Ethanol.

-

Metal Salt: Dissolve 0.5 mmol of Copper(II) Acetate Monohydrate in 10 mL of hot ethanol.

-

Complexation: Add the metal salt solution to the ligand solution dropwise under vigorous stirring.

-

Reflux: Reflux for 3 hours. A color change (typically to green or dark brown) confirms coordination.

-

Purification: Evaporate the solvent to 50% volume. Filter the solid complex, wash with diethyl ether, and dry.

Application 1: Catalytic Aerobic Oxidation of Alcohols

This derivative demonstrates high efficiency in oxidizing benzyl alcohol to benzaldehyde using molecular oxygen (green oxidant), driven by the electron-deficient metal center.

Reaction Setup

| Component | Quantity | Role |

| Substrate | Benzyl Alcohol (1.0 mmol) | Reactant |

| Catalyst | Cu(II)-DPEB Complex (1 mol%) | Lewis Acid / Redox Mediator |

| Co-Catalyst | TEMPO (5 mol%) | Radical Mediator |

| Oxidant | Atmospheric Air (Balloon) | Terminal Oxidant |

| Solvent | Toluene (5 mL) | Medium |

| Base | N-Methylimidazole (NMI) (2 mol%) | Proton Scavenger |

Execution Protocol

-

Charge: In a 25 mL round-bottom flask, combine Benzyl Alcohol, Cu(II)-DPEB catalyst, TEMPO, and NMI in Toluene.

-

Purge: Attach a balloon filled with air (or O₂ for faster rates). Purge the headspace briefly.

-

Incubate: Stir at 70°C for 6 hours.

-

Monitor: Check progress via TLC (Hexane:EtOAc 4:1). The aldehyde product will appear as a new spot with higher R_f.

-

Workup: Filter through a short pad of silica to remove the catalyst. Evaporate solvent.[7]

-

Validation: The electron-withdrawing DNP group on the ligand prevents "over-oxidation" to benzoic acid by destabilizing the high-valent Cu-oxo species required for the second oxidation step.

Application 2: Knoevenagel Condensation[8]

The Cu(II)-DPEB complex acts as a potent Lewis acid to catalyze C-C bond formation between aldehydes and active methylene compounds.

Reaction Setup

-

Electrophile: Benzaldehyde (1.0 mmol)

-

Nucleophile: Malononitrile (1.1 mmol)

-

Catalyst: Cu(II)-DPEB Complex (2 mol%)

-

Conditions: Water/Ethanol (1:1), Room Temperature, 30 mins.

Mechanism & Workflow

The Cu(II) center activates the carbonyl oxygen of the benzaldehyde, making the carbon highly susceptible to nucleophilic attack by the deprotonated malononitrile.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the Aerobic Oxidation (Application 1), highlighting the role of the DPEB ligand environment.

Caption: Figure 1. Catalytic cycle for aerobic alcohol oxidation mediated by Cu(II)-DPEB. The DNP moiety enhances the Lewis acidity of the Cu(II)-alkoxide intermediate.

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Low Yield (Ligand Synthesis) | Incomplete condensation due to water accumulation. | Use a Dean-Stark trap or add molecular sieves to the reaction to remove water. |

| Catalyst Inactivity | Metal center saturation or ligand hydrolysis. | Ensure solvents are anhydrous during metallation. Store catalyst in a desiccator.[8] |

| Green Precipitate during Oxidation | Formation of inactive Cu-hydroxide species. | Increase the concentration of the NMI base or reduce water content in the solvent. |

| Impure Ligand (TLC smearing) | Partial hydrolysis of the DNP ether linkage. | Avoid strong mineral acids or strong bases (NaOH) during workup; the ether linkage is sensitive to harsh hydrolysis. |

References

-

PubChem. (n.d.). 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde (Compound Summary). National Library of Medicine. Retrieved February 27, 2026, from [Link]

- Ejidike, I. P., & Ajibade, P. A. (2015). Synthesis, Characterization and Biological Studies of Metal(II) Complexes of (E)-N-(2,4-Nitrobenzylidene)-2,4-dinitrophenylhydrazine.Molecules, 20(6), 9788–9802.

-

Mannarsamy, M., et al. (2022). Highly Active Copper(I)-Chalcogenone Catalyzed Knoevenagel Condensation Reaction Using Various Aldehydes.[9]ResearchGate. (Cited for Knoevenagel condensation mechanisms using ethoxy-benzaldehyde derivatives).

Sources

- 1. 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde [synhet.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. oatext.com [oatext.com]

- 4. 4-(2,4-dinitrophenoxy)benzaldehyde | CymitQuimica [cymitquimica.com]

- 5. Synthesis and antimicrobial studies of structurally-related Schiff bases and their metal complexes - World Scientific News [worldscientificnews.com]

- 6. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. japsonline.com [japsonline.com]

- 9. researchgate.net [researchgate.net]

Application Note: Preparation and Downstream Functionalization of 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde

Strategic Significance in Pharmaceutical Development

4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde (CAS: 22540-03-0) is a highly versatile, multi-functional intermediate in medicinal chemistry[1],[2]. Its unique architectural scaffold—comprising an ethoxy-substituted benzaldehyde linked via a diaryl ether to a dinitro-substituted aromatic ring—provides three orthogonally reactive sites. This structural profile makes it an ideal precursor for synthesizing complex polyheterocyclic Active Pharmaceutical Ingredients (APIs), particularly benzimidazole-based kinase inhibitors and functionalized benzylamines.

Mechanistic Causality & Reaction Design

To successfully utilize this intermediate, chemists must navigate the competing reactivities of its functional groups. The experimental design relies on three core mechanistic pillars:

-

Etherification via Nucleophilic Aromatic Substitution (SNAr): The initial synthesis involves the coupling of ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde) with 1-chloro-2,4-dinitrobenzene (CDNB). The presence of two strongly electron-withdrawing nitro groups at the ortho and para positions of CDNB significantly lowers the LUMO of the aromatic ring. This stabilizes the negatively charged , allowing for the facile displacement of the chloride leaving group under mild basic conditions[3],[4].

-

Chemoselective Nitro Reduction: Downstream cyclization often requires the reduction of the dinitro moiety to a diamine. Standard catalytic hydrogenation (e.g., Pd/C, H2) poses a severe risk of over-reducing the sensitive aldehyde group to a primary alcohol. To prevent this, stannous chloride dihydrate (SnCl2·2H2O) is employed. SnCl2 acts via a single-electron transfer mechanism that is exquisitely chemoselective for ,[5].

-

Mild Reductive Amination: To functionalize the aldehyde without affecting the newly formed diamines, reductive amination is performed using sodium triacetoxyborohydride (NaBH(OAc)3). Unlike sodium borohydride (NaBH4), which directly reduces aldehydes, the electron-withdrawing acetoxy groups of NaBH(OAc)3 attenuate its reducing power. It selectively reduces the transient formed between the aldehyde and an amine, preventing unwanted alcohol byproducts[6],[7].

Quantitative Data & Quality Metrics

The following table summarizes the optimized parameters, expected yields, and in-process control (IPC) metrics for the three primary transformations in this workflow.

| Transformation | Reagents & Solvent | Temp (°C) | IPC / Self-Validation Marker | Expected Yield (%) | Target Purity (HPLC) |

| SNAr Etherification | K2CO3 / DMF | 90 | Complete dissolution followed by bright yellow precipitation in water. | 88 - 92 | >98% |

| Nitro Reduction | SnCl2·2H2O / EtOH | 70 | Color shift from deep yellow to pale yellow; clearance of tin emulsion. | 75 - 82 | >95% |

| Reductive Amination | NaBH(OAc)3 / DCE | 25 | Mild effervescence; loss of 2,4-DNP TLC stain activity (aldehyde consumed). | 85 - 90 | >97% |

Experimental Protocols

Protocol A: Synthesis of 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde (SNAr)

Causality: Potassium carbonate (pKa ~10.3) is selected because it is basic enough to quantitatively deprotonate ethyl vanillin (pKa ~8.5) without triggering aldol-type side reactions at the aldehyde. DMF is used as a polar aprotic solvent to leave the resulting phenoxide anion unsolvated and highly nucleophilic.

-

Setup: Charge a dry 500 mL round-bottom flask with ethyl vanillin (1.0 eq, 50 mmol) and anhydrous DMF (150 mL). Stir to dissolve.

-

Deprotonation: Add anhydrous K2CO3 (1.5 eq, 75 mmol) in one portion. Stir at room temperature for 30 minutes. The solution will turn a pale, opaque yellow.

-

Coupling: Add 1-chloro-2,4-dinitrobenzene (1.05 eq, 52.5 mmol) portion-wise.

-

Heating: Heat the reaction mixture to 90 °C for 4 hours.

-

Self-Validation & Workup: Pour the hot mixture into 600 mL of vigorously stirred ice water. Validation: A bright yellow solid will immediately precipitate, indicating successful etherification. Filter the solid, wash with cold water (3 x 100 mL) to remove DMF and salts, and recrystallize from ethanol to afford the pure product.

Protocol B: Chemoselective Reduction to 4-(2,4-Diaminophenoxy)-3-ethoxybenzaldehyde

Causality: SnCl2·2H2O requires an acidic environment to function, which is generated in situ by its own hydrolysis in ethanol. Quenching with a mild base is critical to precipitate the toxic tin byproducts.

-

Setup: Suspend 4-(2,4-dinitrophenoxy)-3-ethoxybenzaldehyde (1.0 eq, 20 mmol) in absolute ethanol (100 mL).

-

Reduction: Add SnCl2·2H2O (10.0 eq, 200 mmol) to the suspension. Heat the mixture to 70 °C.

-

Self-Validation (Reaction): The starting material is bright yellow. Over 3 hours, the solution will become homogeneous and lighten significantly to a pale yellow/amber, confirming the reduction of the chromophoric nitro groups.

-

Workup & Self-Validation (Quench): Cool to room temperature and concentrate under reduced pressure. Dilute the residue with ethyl acetate (200 mL) and slowly add saturated aqueous NaHCO3 until the pH reaches 8. Validation: A thick, white emulsion of tin hydroxides (Sn(OH)2/Sn(OH)4) will form.

-

Filtration: Filter the biphasic emulsion through a pad of Celite. Separation of the clear organic layer validates the successful removal of heavy metal byproducts. Dry the organic layer over Na2SO4 and concentrate.

Protocol C: Reductive Amination for API Scaffold Generation

Causality: 1,2-Dichloroethane (DCE) is preferred over dichloromethane due to its higher boiling point and superior solubility profile for complex iminium intermediates.

-

Imine Formation: Dissolve the aldehyde intermediate from Protocol B (1.0 eq, 10 mmol) and the desired primary amine (1.1 eq, 11 mmol) in DCE (50 mL). Add glacial acetic acid (1.0 eq) to catalyze imine formation. Stir for 2 hours at room temperature.

-

Reduction: Add NaBH(OAc)3 (1.5 eq, 15 mmol) portion-wise.

-

Self-Validation: The addition of the borohydride will cause mild effervescence (H2 gas evolution). Complete consumption of the aldehyde can be validated via TLC using a 2,4-Dinitrophenylhydrazine (2,4-DNP) stain; the absence of a bright orange spot confirms the aldehyde has been fully converted to the amine.

-

Workup: Quench with 1N NaOH (50 mL) to destroy excess hydride and neutralize the acetic acid. Extract with DCE, wash with brine, dry, and concentrate to yield the functionalized scaffold.

Synthetic Workflow Visualization

Synthetic workflow from ethyl vanillin to functionalized API scaffolds.

References

-

Mechanism of Nucleophilic Aromatic Substitution of 1-Chloro-2,4-dinitrobenzene by Glutathione in the Gas Phase and in Solution. Journal of the American Chemical Society.

-

Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. Synlett.

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.

-

4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde (CAS: 22540-03-0) Chemical Properties & Suppliers. Chemsrc Database.

Sources

Application Note: Advanced Crystallization Techniques for 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde

Subtitle: Overcoming Liquid-Liquid Phase Separation (Oiling Out) in Highly Functionalized Diaryl Ethers Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde is a highly functionalized diaryl ether utilized as a critical intermediate in advanced organic synthesis. Isolating this compound in high purity presents a distinct crystallographic challenge. The molecular architecture—combining a flexible ethoxy group, a twisted ether linkage, and a sterically demanding 2,4-dinitrophenyl moiety—results in a low crystalline lattice energy. Consequently, during cooling or anti-solvent crystallization, the system is highly prone to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out"[1].

Oiling out traps impurities, inhibits crystal growth, and creates severe downstream filtration bottlenecks[2]. This application note provides field-validated, step-by-step protocols designed to bypass the binodal demixing curve, ensuring phase-pure crystalline material through precise thermodynamic and kinetic control.

Physicochemical Profiling & Phase Behavior

To design a robust crystallization process, we must first map the thermodynamic boundaries of the solute-solvent system. LLPS occurs when the operating trajectory enters a miscibility gap before crossing the metastable zone width (MSZW) required for solid nucleation[3]. If the supersaturation trajectory penetrates the binodal curve, the solution spontaneously separates into a solute-rich dispersed phase (oil droplets) and a solute-lean continuous phase[4].

For 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde, the dipole-dipole interactions from the nitro and aldehyde groups compete with the lipophilicity of the aromatic rings. Selecting a solvent system that balances solubility while maximizing the MSZW is critical.

Quantitative Phase Boundary Data

The following table summarizes the phase behavior and solubility profiles across screened solvent systems to guide process selection.

| Solvent System (v/v) | Solubility @ 60°C (mg/mL) | Solubility @ 20°C (mg/mL) | LLPS Boundary ( | Process Recommendation |

| EtOAc / Heptane (1:2) | 145 | 12 | 38 °C | Optimal: Seeded Cooling / Anti-Solvent |

| Toluene / Hexane (1:3) | 110 | 8 | 42 °C | Viable: Strict Anti-Solvent Dosing |

| Ethanol / Water (4:1) | 85 | 5 | 55 °C | Not Recommended: Severe LLPS / Gelling |

| Acetone / Water (3:1) | 160 | 18 | 48 °C | High Risk: Oil droplet coalescence |

Mechanistic Insights: The Thermodynamics of Oiling Out

As process scientists, we must recognize that oiling out is not merely a kinetic failure; it is a fundamental thermodynamic phenomenon driven by the system's temperature, concentration, and miscibility limits[3]. When cooling a solution of 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde, rapid cooling or high initial supersaturation forces the system to bypass solid nucleation and undergo binodal demixing[4].

The Causality of the Solution: We must employ a kinetic override . By introducing seed crystals halfway into the MSZW—strictly above the binodal temperature—we provide a low-energy surface for solid-liquid nucleation. This rapidly consumes supersaturation, pulling the thermodynamic trajectory away from the LLPS region[1]. Alternatively, in anti-solvent crystallization, controlling the dosing trajectory on a ternary phase diagram ensures the operating point never crosses into the miscibility gap[5].

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. In-process controls (IPC), such as visual turbidity checks and isothermal holds, are embedded to ensure the system remains on the correct thermodynamic path.

Protocol A: Seeded Cooling Crystallization (Optimized for Bulk Purity)

Objective: To bypass the binodal curve via kinetic seeding in an EtOAc/Heptane system.

-

Dissolution: Suspend 10.0 g of crude 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde in 70 mL of Ethyl Acetate (EtOAc). Heat the reactor to 60 °C under a nitrogen atmosphere (to prevent aldehyde oxidation). Stir at 300 rpm until complete dissolution is achieved.

-

Polish Filtration: Pass the hot solution through a 0.22 µm PTFE inline filter into a pre-heated crystallizer to remove foreign particulates that could trigger uncontrolled secondary nucleation.

-

Primary Cooling: Cool the solution linearly to 45 °C at a rate of 0.5 °C/min. Crucial Step: 45 °C is safely above the empirical

(38 °C) for this concentration. -

Seeding: Add 0.1 g (1 wt%) of highly pure, milled seed crystals of the target compound.

-

Isothermal Hold (Desupersaturation): Maintain the temperature at 45 °C for 60 minutes.

-

Self-Validation: The solution should transition from clear to slightly cloudy with visible crystalline suspension, without the formation of distinct spherical oil droplets (which would indicate LLPS)[3].

-

-

Anti-Solvent Dosing (Optional but Recommended): Slowly dose 140 mL of Heptane at a rate of 1.0 mL/min using a programmable syringe pump.

-

Final Cooling: Cool the suspension to 5 °C at a slow, controlled rate of 0.1 °C/min to promote crystal growth and maximize yield.

-

Isolation: Filter the slurry under vacuum. Wash the filter cake with 20 mL of cold (5 °C) Heptane. Dry under vacuum at 40 °C for 24 hours.

Protocol B: Vapor Diffusion (For Single-Crystal X-Ray Diffraction)

Objective: To grow high-quality, defect-free single crystals for structural elucidation.

-

Inner Vial Preparation: Dissolve 10 mg of the compound in 0.5 mL of Dichloromethane (DCM) in a 2 mL glass vial. Ensure the solution is perfectly clear.

-

Outer Vial Preparation: Place 3 mL of Hexane (the anti-solvent) into a larger 20 mL scintillation vial.

-

Assembly: Carefully place the uncapped 2 mL vial inside the 20 mL vial. Seal the outer 20 mL vial tightly with a PTFE-lined cap.

-

Incubation: Store the assembly in a vibration-free environment at a constant temperature of 20 °C for 5–7 days. The volatile DCM will slowly exchange with the Hexane vapor, gently raising the supersaturation and yielding diffraction-quality macroscopic crystals.

Visualizations of Crystallization Pathways

Thermodynamic pathways illustrating the kinetic bypass of LLPS via seeding.

Step-by-step workflow for seeded anti-solvent crystallization avoiding the binodal curve.

References

-

Liquid-Liquid Phase Separation in Crystallization Source: Mettler Toledo URL:[Link]

-

Oiling Out in Crystallization Source: Mettler Toledo URL:[Link]

-

A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data Source: MDPI (Processes, 2019) URL:[Link]

-

Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram Source: ResearchGate (Amari et al., 2022) URL:[Link]

-

Effect of Liquid-Liquid Phase Separation During Crystallization Source: LUTPub (Lappeenranta-Lahti University of Technology, 2018) URL:[Link]

Sources

Application Note: Precision Functionalization of 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde

Here is a detailed Application Note and Protocol guide for the functionalization of 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde.

Introduction & Molecule Profile[1][2]

4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde (CAS: 22540-03-0) is a specialized building block characterized by three distinct functional domains:

-

The Aldehyde (-CHO): The primary handle for functionalization (condensation, reduction, oxidation).

-

The Ethoxy Group (-OEt): Provides solubility and electron-donating modulation at the 3-position.

-

The 2,4-Dinitrophenoxy Moiety: A bulky, electron-deficient group.

Critical Reactivity Warning: The 2,4-dinitrophenoxy group functions as a "masked" leaving group. Under harsh nucleophilic conditions (high heat, strong bases), amines or alkoxides can displace the dinitrophenoxide anion via Nucleophilic Aromatic Substitution (SNAr), destroying the molecule. Furthermore, the nitro groups are susceptible to reduction.[1]

Scope of this Guide: This note details protocols for functionalizing the aldehyde group without compromising the integrity of the dinitrophenoxy ether or reducing the nitro groups.

Chemoselectivity Landscape

The following diagram illustrates the safe reaction pathways versus "forbidden" routes that lead to degradation.

Figure 1: Chemoselective reaction landscape. Green nodes indicate desired outcomes; red nodes indicate degradation pathways.

Protocol A: Schiff Base Formation (Condensation)

This is the most common application, often used to synthesize hydrazones or imines for antimicrobial screening.

Challenge: Primary amines are nucleophiles. If the reaction is heated excessively, the amine may attack the aromatic ring carrying the nitro groups (SNAr), displacing the benzaldehyde moiety. Solution: Use mild acid catalysis and controlled temperature.[2]

Materials

-

Substrate: 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde (1.0 eq)

-

Amine: Aniline derivative or Hydrazide (1.0 - 1.1 eq)

-

Catalyst: Glacial Acetic Acid (2-3 drops)

Step-by-Step Methodology

-

Dissolution: Dissolve 1.0 mmol of the aldehyde in 10 mL of absolute ethanol. Slight warming (40°C) may be required.

-

Activation: Add 2-3 drops of glacial acetic acid. This activates the carbonyl carbon without deprotonating the amine to a dangerous degree.

-

Addition: Add the primary amine (1.0 mmol) dropwise.

-

Reaction: Stir at room temperature for 2 hours.

-

Note: If precipitation does not occur, heat gently to 50°C for 1 hour. Do not reflux vigorously (>78°C) for extended periods to avoid ether cleavage.

-

-

Monitoring: Check TLC (Hexane:EtOAc 7:3). Look for the disappearance of the aldehyde spot (Rf ~0.5-0.6).

-

Isolation:

-

Scenario A (Precipitate forms): Filter the solid, wash with cold ethanol.

-

Scenario B (Soluble): Concentrate to 25% volume, then cool to 4°C to crystallize.

-

Protocol B: Chemoselective Reduction (Aldehyde to Alcohol)

Researchers often need to reduce the aldehyde to a benzyl alcohol linker.

Challenge: Standard hydrogenation (H2/Pd-C) or strong hydrides (LiAlH4) will reduce the nitro groups (-NO2) to amines (-NH2), drastically changing the molecule's electronic profile. Solution: Use Sodium Borohydride (NaBH4), which is chemoselective for aldehydes/ketones over nitro groups.[1]

Experimental Workflow

-

Setup: Place 1.0 mmol (332 mg) of aldehyde in a 50 mL round-bottom flask.

-

Solvation: Add 15 mL Methanol (MeOH). Cool the flask to 0°C in an ice bath.

-

Reagent Addition: Add NaBH4 (0.5 eq, 19 mg) in small portions over 5 minutes.

-

Stoichiometry Note: Theoretically, 0.25 eq of NaBH4 reduces 1 eq of aldehyde, but 0.5 eq ensures completion.

-

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 30 minutes.

-

Quench: Add 1 mL of water followed by 1 mL of saturated NH4Cl solution to decompose excess borohydride.

-

Extraction: Evaporate MeOH. Extract residue with Dichloromethane (DCM).[1] Wash with brine, dry over MgSO4.[5]

Protocol C: Pinnick Oxidation (Aldehyde to Carboxylic Acid)

To convert the aldehyde to a carboxylic acid (e.g., for amide coupling), harsh oxidants like KMnO4 should be avoided as they may oxidize the ethoxy group or degrade the aromatic rings. The Pinnick Oxidation is the gold standard here.

Materials

-

Sodium Chlorite (NaClO2)

-

Sodium Dihydrogen Phosphate (NaH2PO4)

-

Scavenger: 2-Methyl-2-butene (Essential to trap HOCl byproduct which could chlorinate the ring).

Methodology

-

Dissolve aldehyde (1 mmol) in 10 mL t-Butanol/Water (3:1).

-

Add 2-methyl-2-butene (6 mmol, large excess).

-

Add NaH2PO4 (1.5 mmol) followed by NaClO2 (1.5 mmol).

-

Stir at room temperature for 2-4 hours. The yellow solution may become colorless or pale.

-

Acidify to pH 3 with 1N HCl and extract with Ethyl Acetate.

Data Summary & Troubleshooting

Physicochemical Properties (Predicted)

| Property | Value | Notes |

| Molecular Weight | 332.27 g/mol | |

| LogP | ~3.2 | Moderately lipophilic |

| Solubility | DMSO, DMF, DCM | Poor in water; moderate in EtOH |

| Aldehyde IR Stretch | ~1680-1700 cm⁻¹ | Disappears upon functionalization |

| Nitro IR Stretch | 1530 & 1350 cm⁻¹ | Must remain in product spectrum |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Product is a dark tar | SNAr displacement occurred. | Lower reaction temperature; ensure amine is added slowly. Avoid strong bases (NaOH, NaOEt). |

| Nitro groups reduced | Wrong reducing agent used. | Use NaBH4 (0°C).[1] Avoid H2/Pd, Zn/HCl, or LiAlH4. |

| Low Yield (Schiff Base) | Equilibrium issue (Hydrolysis). | Add molecular sieves (3Å) to the reaction to trap water. |

| Starting material remains | Steric hindrance from Ethoxy group. | Increase reaction time (up to 12h) rather than increasing temperature. |

Experimental Logic Visualization (Workflow)

The following diagram details the decision-making process for the reductive amination, a complex functionalization that combines condensation and reduction.

Figure 2: Workflow for Reductive Amination. STAB = Sodium Triacetoxyborohydride.

References

-

BenchChem.Synthesis of 2-(2,4-Dinitrophenoxy)benzaldehyde via Nucleophilic Aromatic Substitution. (Application Note detailing the stability of the dinitrophenoxy ether linkage).

-

Abdel-Rahman, L. H., et al. (2023).[3] "Synthesis and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde." International Journal of Molecular and Cellular Medicine. (Protocol adapted for nitro-bearing benzaldehydes).[1][5][6]

-

Dangerfield, E. M., et al. (2010).[7] "Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination." Journal of Organic Chemistry. (Methodology for chemoselective reductive amination).

-

Sigma-Aldrich.Product Specification: 3-Ethoxysalicylaldehyde.

-

Master Organic Chemistry.Reductive Amination: Reagents and Mechanisms. (General grounding for NaBH(OAc)3 vs NaBH3CN selectivity).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde [synhet.com]

- 7. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde. This molecule is typically synthesized via a Nucleophilic Aromatic Substitution (SNAr) reaction between 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) and 1-chloro-2,4-dinitrobenzene.

Below, you will find mechanistic workflows, troubleshooting FAQs, quantitative optimization data, and a self-validating experimental protocol.

Mechanistic Workflow

Logical workflow and mechanistic pathway of the SNAr synthesis.

Frequently Asked Questions & Troubleshooting

Q1: Why is my yield of 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde consistently below 50% despite prolonged heating? A: Low yields in this specific SNAr reaction are almost always tied to solvent choice and base selection. If you are using a protic solvent (like ethanol or methanol), the solvent molecules will hydrogen-bond to the phenoxide oxygen of the deprotonated ethyl vanillin. This solvation shell drastically reduces the nucleophilicity of the phenoxide.

To resolve this, you must switch to a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[1]. Polar aprotic solvents efficiently solvate the potassium cation but leave the phenoxide anion "naked" and highly reactive, dramatically accelerating the rate-determining nucleophilic attack on the electron-deficient aromatic ring of 1-chloro-2,4-dinitrobenzene[2]. Furthermore, using aqueous or strong bases (like NaOH) can lead to the competitive hydrolysis of 1-chloro-2,4-dinitrobenzene into 2,4-dinitrophenol. Anhydrous potassium carbonate (K2CO3) is the optimal mild base for this transformation[2].

Q2: How do I prevent the formation of tar-like byproducts and isolate a pure crystalline product? A: Tar formation is indicative of thermal decomposition or oxidative degradation of the aldehyde moiety on the ethyl vanillin. SNAr reactions with highly activated electrophiles (possessing two strongly electron-withdrawing nitro groups) do not require excessive heat. Cap your reaction temperature at 85 °C – 90 °C.

If the product is "oiling out" during workup instead of crystallizing, it means DMF and unreacted starting materials are trapped in the organic matrix. The self-validating solution is to pour the warm reaction mixture directly into vigorously stirred ice water (at least 10x the volume of the DMF used). The sudden shift in polarity forces the highly hydrophobic diaryl ether to precipitate instantly, while DMF, unreacted K2CO3, and KCl byproducts remain entirely soluble in the aqueous phase.

Q3: Does the choice of halogen on the dinitrobenzene (e.g., fluoro vs. chloro) significantly impact the reaction kinetics? A: Yes, mechanistically, the SNAr reaction rate is heavily influenced by the identity of the leaving group, but not in the way typical SN2 reactions are. In SNAr, the rate-determining step is the initial nucleophilic attack to form the Meisenheimer complex, not the elimination of the halide[3]. Because fluorine is highly electronegative, 1-fluoro-2,4-dinitrobenzene (Sanger's reagent) withdraws electron density from the ring much more effectively than chlorine, making the carbon highly electrophilic and accelerating the reaction[2]. However, 1-chloro-2,4-dinitrobenzene is significantly more cost-effective, less hazardous, and provides excellent yields (>85%) when paired with DMF/K2CO3, making it the industry standard for scale-up.

Quantitative Optimization Data

Table 1: Optimization Parameters for SNAr Synthesis

| Reaction Parameter | Sub-optimal Condition | Optimal Condition | Expected Yield | Mechanistic Causality |

| Solvent | Ethanol / Methanol | Anhydrous DMF | > 85% | Aprotic solvents lack hydrogen-bond donors, leaving the phenoxide nucleophile unsolvated and highly reactive[4]. |

| Base | Aqueous NaOH | Anhydrous K2CO3 | > 85% | Strong hydroxide bases cause competitive hydrolysis of the aryl chloride to 2,4-dinitrophenol. |

| Temperature | > 120 °C | 80 °C – 90 °C | > 85% | Excessive heat drives oxidative degradation of the aldehyde and polymerization (tar formation). |

| Stoichiometry | 1:1 (Phenol:CDNB) | 1:1.05 (Phenol:CDNB) | > 85% | A slight excess of the electrophile ensures complete consumption of the phenoxide, simplifying purification. |

Troubleshooting Decision Tree

Troubleshooting decision tree for optimizing SNAr reaction yield and purity.

Standard Operating Procedure: High-Yield Synthesis Protocol

This protocol is designed as a self-validating system. Visual cues are embedded within the steps to confirm mechanistic milestones are being achieved.

Reagents Required:

-

3-ethoxy-4-hydroxybenzaldehyde (Ethyl vanillin): 1.0 equivalent

-

1-chloro-2,4-dinitrobenzene (CDNB): 1.05 equivalents

-

Potassium carbonate (K2CO3, anhydrous, finely powdered): 1.5 equivalents

-

Dimethylformamide (DMF, anhydrous): 5 mL per gram of ethyl vanillin

Step-by-Step Methodology:

-

Phenoxide Generation: Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar with ethyl vanillin (1.0 eq) and anhydrous DMF. Add finely powdered anhydrous K2CO3 (1.5 eq).

-

Validation Check: Stir the suspension at room temperature for 30 minutes under a nitrogen atmosphere. Self-Validation: The solution will transition from pale yellow to a deep, vibrant orange/red. This color change is the optical confirmation of successful phenoxide ion generation.

-

Electrophile Addition: Add 1-chloro-2,4-dinitrobenzene (1.05 eq) portion-wise to the stirring mixture. (Caution: CDNB is a known skin sensitizer; handle with appropriate PPE).

-

SNAr Propagation: Attach a reflux condenser and heat the reaction mixture to 85 °C using a temperature-controlled oil bath. Maintain heating and stirring for 4 to 6 hours.

-

Reaction Monitoring: Monitor the reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3). The disappearance of the lower Rf ethyl vanillin spot confirms reaction completion.

-

Quenching and Precipitation: Remove the flask from the heat source and allow it to cool to room temperature. Pour the crude reaction mixture slowly into a beaker containing vigorously stirred ice-water (10 mL of water per 1 mL of DMF used).

-

Validation Check: A yellow/tan precipitate should crash out of the solution immediately. If an oil forms, add more ice and scratch the inside of the beaker with a glass rod to induce nucleation.

-

Isolation: Isolate the crude solid via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with ice-cold distilled water (3 x 20 mL) to remove residual DMF and inorganic salts (KCl, K2CO3).

-

Recrystallization: Transfer the crude solid to an Erlenmeyer flask and recrystallize using minimal boiling absolute ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath. Filter the resulting purified, crystalline 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde and dry under a high vacuum.

References

-

Mechanism of Replacement of the Nitro Group and Fluorine Atom in meta-Substituted Nitrobenzenes by Phenols in the Presence of Potassium Carbonate. ResearchGate. Available at:[Link]

-

Organic Reactions and Their Mechanisms, 2nd Edition (P.S. Kalsi). Alagappa University. Available at:[Link]

-

Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base. MDPI. Available at:[Link]

Sources

Purification methods for removing impurities from 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde

Technical Support Center: Purification of 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, medicinal chemists, and process development scientists working with 4-(2,4-dinitrophenoxy)-3-ethoxybenzaldehyde (CAS No. 22540-03-0)[1]. The purity of this intermediate is critical for the success of subsequent synthetic steps and the reliability of biological assays. This document provides a structured, in-depth technical guide to its purification, framed in a question-and-answer format to directly address challenges encountered in the laboratory.

Section 1: Foundational Understanding & Initial Assessment

This section addresses the crucial first steps: understanding what you are trying to remove and making a strategic choice about the primary purification method.

FAQ: Common Impurities and Strategic Choices

Q1: I have just completed the synthesis of 4-(2,4-dinitrophenoxy)-3-ethoxybenzaldehyde, likely via a nucleophilic aromatic substitution (SNAr) reaction. What are the most probable impurities in my crude product?

A1: The impurity profile is directly related to the synthetic route. Assuming the common SNAr synthesis from 3-ethoxy-4-hydroxybenzaldehyde (ethylvanillin) and an activated aryl halide like 1-chloro-2,4-dinitrobenzene, you should anticipate the following[2]:

-

Unreacted Starting Materials:

-

3-Ethoxy-4-hydroxybenzaldehyde (Ethylvanillin): A phenolic compound, making it weakly acidic. Its presence can often be detected by its characteristic vanillin-like scent.

-

1-Chloro-2,4-dinitrobenzene: A neutral, electron-deficient aromatic compound.

-

-

Key Side-Product:

-

2,4-Dinitrophenol: Formed from the hydrolysis of the aryl halide starting material, especially if trace moisture is present. This is a significantly acidic phenol.

-

-

Residual Solvent:

-

High-boiling point aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are common in SNAr reactions and can be difficult to remove under standard vacuum.

-

Q2: My crude product is a solid. What is the most straightforward purification method to attempt first?

A2: For solid organic compounds, recrystallization is the most direct and often most effective initial purification technique. It leverages differences in solubility between the desired compound and impurities in a given solvent at different temperatures. It is highly effective for removing small amounts of impurities and can yield highly pure crystalline material.

Q3: When should I consider using column chromatography instead of recrystallization?

A3: Column chromatography is a more powerful, albeit more labor-intensive, separation technique. You should opt for column chromatography when[3]:

-

Recrystallization fails to remove impurities, suggesting they have very similar solubility profiles to your target compound.

-

The crude product is an oil or a waxy solid that will not crystallize effectively.

-

There are multiple components in the crude mixture that need to be separated from each other.

-

You need to purify a large quantity of material where recrystallization might lead to significant product loss in the mother liquor.

Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification strategy for your crude product.

Caption: Decision tree for selecting a purification method.

Section 2: Detailed Protocols & Troubleshooting

This section provides step-by-step guides and solutions to common problems for the principal purification techniques.

Technique 1: Recrystallization